
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical properties, which make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in cell division, leading to the inhibition of tumor growth. In agriculture, it acts by inhibiting the activity of enzymes involved in photosynthesis, leading to the death of weeds. In material science, it acts as a building block for the synthesis of new materials with unique properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in tumor cells, leading to the inhibition of tumor growth. In agriculture, it has been shown to cause chlorosis (yellowing) and necrosis (death) of plant tissue, leading to the death of weeds. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole in lab experiments include its unique chemical properties, which make it a valuable tool for scientific research. Its limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole. In medicine, further research is needed to determine its efficacy and safety as a potential anticancer drug. In agriculture, further research is needed to develop more effective and environmentally friendly herbicides. In material science, further research is needed to explore its potential applications in the synthesis of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole involves several steps, including the reaction between 4-bromo-3-nitropyrazole and difluoromethyl propargyl ether, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon. The final step involves the reaction of the amino group with propyl chloroformate to form the desired compound.
Applications De Recherche Scientifique
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of tumor cells. In agriculture, it has been used as a herbicide to control the growth of weeds. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-3-14-5-7-6(9)4-13(12-7)8(10)11/h4,8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJZKMWHTRVKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2646693.png)

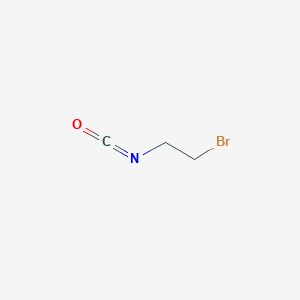
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)
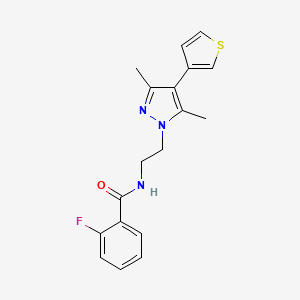
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)
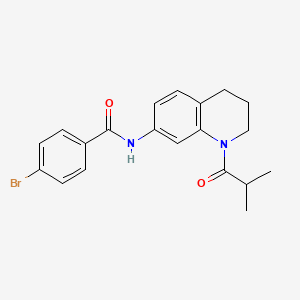
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)
![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)
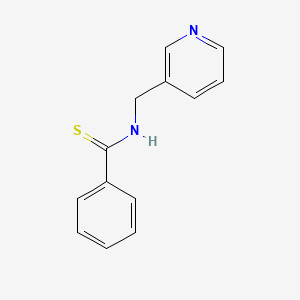
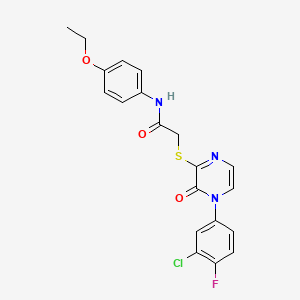

![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)